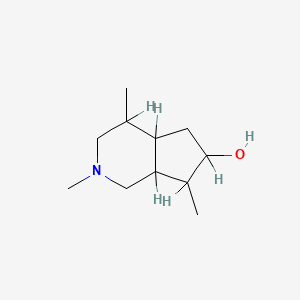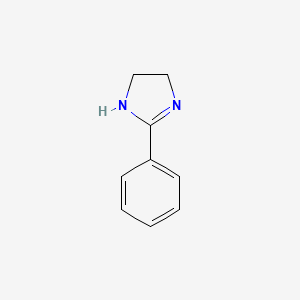
2-苯基-2-咪唑啉
概述
描述
2-Phenyl-2-imidazoline, also known as 2-Phenyl-2-imidazoline, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenyl-2-imidazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54747. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyl-2-imidazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2-imidazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
防腐蚀:2-苯基-2-咪唑啉显示出作为腐蚀抑制剂的有希望的结果。已发现它对AA5052的腐蚀具有有效保护作用,表现出比咪唑(He, Jiang, Li, Wang, Hou, & Wu, 2014)更高的效率。此外,它在氯化物诱导的铜大气腐蚀中表现出逐渐增加的抑制效率(Wan, Ma, Miao, Zhang, & Dong, 2020)。
药物化学应用:在药物化学中,2-苯基-2-咪唑啉衍生物已被评估其对中枢神经系统的特性,显示出作为抗抑郁药物和其他与中枢神经系统相关疗法的潜力(Weinhardt, Beard, Dvorak, Marx, Patterson, Roszkowski, Schuler, Unger, Wagner, & Wallach, 1984)。此外,这些衍生物已被确定为咪唑啉受体的配体,有助于开发用于疼痛治疗和其他疾病的新型治疗工具(Cardinaletti, Mattioli, Ghelfi, Del Bello, Giannella, Bruzzone, Paris, Perfumi, Piergentili, Quaglia, & Pigini, 2009)。
化学合成和结构分析:已对2-苯基-2-咪唑啉的合成和结构特性进行了研究,包括通过二硫代酰胺中间体的合成以及其振动和电子光谱的分析(Ewin & Hill, 1975; Priya, Rao, Chalapathi, & Veeraiah, 2018)。
材料科学:在材料科学领域,已探索了2-苯基-2-咪唑啉及其衍生物在不同金属环境中的抑制性能,证明它们在抑制腐蚀和在金属表面形成保护层方面的有效性(Yang, Zhang, Yang, Tong, & Sun, 2011; Guo-hao & Jing-mao, 2012)。
安全和危害
未来方向
Recent advances in the synthesis of imidazoline compounds suggest that they are key components to functional molecules used in a variety of everyday applications . Imidazoline receptors represent an emerging drug target for the treatment of neurological disorders such as pain and stroke . Therefore, more research attention is needed to translate preclinical findings to pharmacotherapies .
作用机制
Target of Action
It is known that imidazoline derivatives can interact with specific enzymes such as cyclooxygenase-2 (cox-2) .
Mode of Action
Imidazoline derivatives, in general, are known to suppress cox-2 . This suppression can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical Pathways
Given its potential interaction with cox-2, it may influence the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Result of Action
Based on its potential interaction with cox-2, it may lead to a decrease in inflammation and pain by reducing the production of prostaglandins .
生化分析
Biochemical Properties
2-Phenyl-2-imidazoline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a catalyst in N-arylation of indoles and epoxy-carbonyl reactions . The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways highlight its importance in biochemical processes. These interactions are primarily based on the compound’s ability to form hydrogen bonds and coordinate with metal ions, facilitating various biochemical reactions.
Cellular Effects
2-Phenyl-2-imidazoline has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of imidazoline receptors, which play a role in regulating blood pressure and glucose metabolism . Additionally, 2-Phenyl-2-imidazoline can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer treatment .
Molecular Mechanism
The molecular mechanism of 2-Phenyl-2-imidazoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to imidazoline receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes . It also inhibits certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters . These interactions result in altered gene expression and modulation of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-2-imidazoline change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that 2-Phenyl-2-imidazoline can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Phenyl-2-imidazoline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antihyperalgesic and neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-Phenyl-2-imidazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the compound’s bioavailability and activity, influencing its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-Phenyl-2-imidazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic cation transporters and accumulates in tissues with high metabolic activity . Its distribution is influenced by its hydrophilic nature, which allows it to interact with various cellular components and localize in specific tissues.
Subcellular Localization
2-Phenyl-2-imidazoline is localized in specific subcellular compartments, affecting its activity and function. The compound is primarily found in the mitochondrial outer membrane, where it interacts with mitochondrial proteins and influences mitochondrial function . This subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles, enhancing its biochemical activity.
属性
IUPAC Name |
2-phenyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCCAYLNRIRKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061322 | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-49-2 | |
| Record name | 2-Phenylimidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-2-imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-2-imidazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2-imidazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
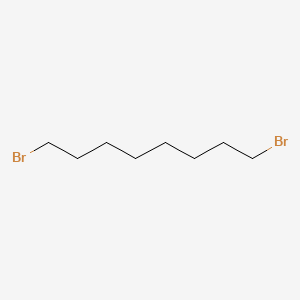
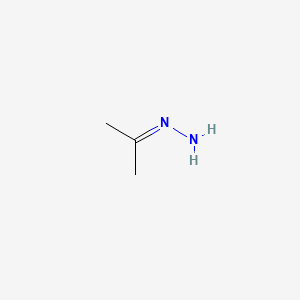
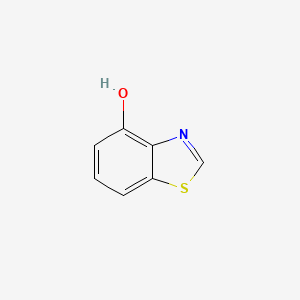
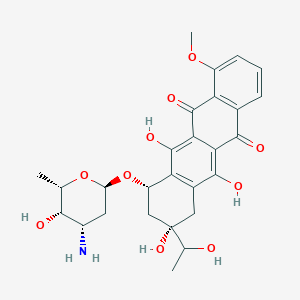
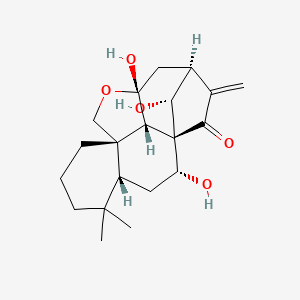
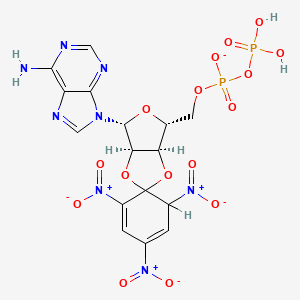
![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)
![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)
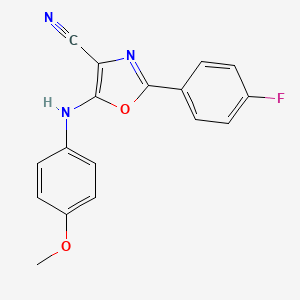
![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)
